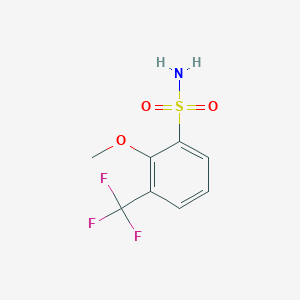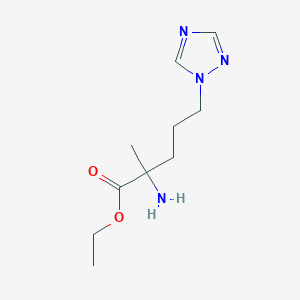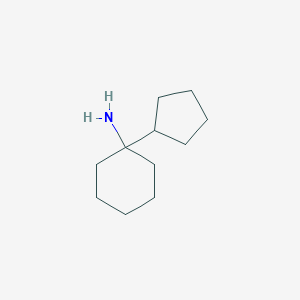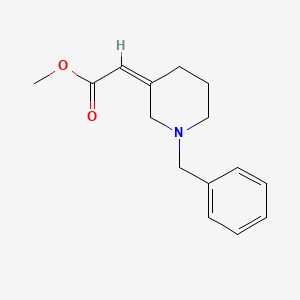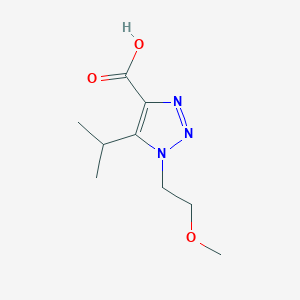![molecular formula C5H6F3N3 B13616363 [1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
[1-(Trifluoromethyl)imidazol-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Trifluoromethyl)imidazol-2-yl]methanamine: is a chemical compound that features an imidazole ring substituted with a trifluoromethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Trifluoromethyl)imidazol-2-yl]methanamine typically involves the introduction of the trifluoromethyl group and the methanamine group onto the imidazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones in the presence of trifluoroacetic acid as a catalyst can yield multisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Trifluoromethyl)imidazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring.
Substitution: The trifluoromethyl and methanamine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(Trifluoromethyl)imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of [1-(Trifluoromethyl)imidazol-2-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the imidazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- [4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine
- [2-(Trifluoromethyl)-1H-imidazol-4-yl]methanamine
- [1-(Trifluoromethyl)-1H-imidazol-5-yl]methanamine
Uniqueness
Compared to similar compounds, [1-(Trifluoromethyl)imidazol-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group and the methanamine group on the imidazole ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H6F3N3 |
|---|---|
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)11-2-1-10-4(11)3-9/h1-2H,3,9H2 |
Clave InChI |
MXGGLKBSZNDRIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


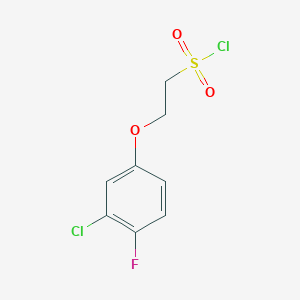


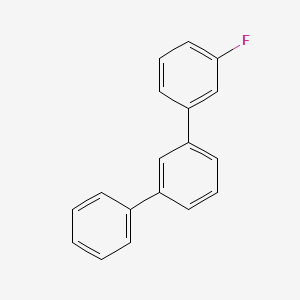

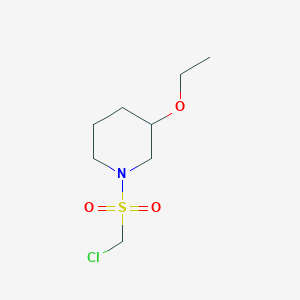
![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)
